5-(4-Fluorophenoxy)pyridin-2-amine
Overview
Description
5-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound with the CAS Number: 672945-75-4 . It has a molecular weight of 204.2 and its IUPAC name is 5-(4-fluorophenoxy)-2-pyridinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H, (H2,13,14) . The InChI key is GJYQBDCLIHYVSB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular formula of C11H9FN2O . Its average mass is 204.200 Da and its monoisotopic mass is 204.069885 Da .Scientific Research Applications
Hydrogen-Bond Basicity
Research involving 4-fluorophenol, a component structurally similar to 5-(4-Fluorophenoxy)pyridin-2-amine, shows its application in studying hydrogen-bond basicity. The study conducted by Graton, Berthelot, and Laurence (2001) used 4-fluorophenol as a reference hydrogen-bond donor to construct a spectroscopic scale of hydrogen-bond basicity. This research helps in understanding the interactions and bonding tendencies of compounds similar to this compound (Graton, Berthelot, & Laurence, 2001).
Fluorination of Nitrogen-Containing Aromatics
A study by Anand and Filler (1976) explored the fluorination of nitrogen-containing aromatics using xenon difluoride, which provides insights into the chemical reactions and modifications that can occur in compounds like this compound. This research contributes to understanding the chemical behavior and potential applications of such fluorinated compounds (Anand & Filler, 1976).
Oxyfunctionalization Using Burkholderia sp. MAK1
Research by Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 demonstrates potential applications in the chemical industry. This study highlights the use of enzymes or whole cells for the preparation of hydroxylated pyridines, similar to this compound, as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).
Antimicrobial Activities of Pyridine Derivatives
Bayrak et al. (2009) conducted a study on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research provides valuable information on the antimicrobial potential of pyridine derivatives, which is relevant to understanding the possible biomedical applications of this compound (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(4-fluorophenoxy)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQBDCLIHYVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672945-75-4 | |
Record name | 5-(4-fluorophenoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5-(4-Fluorophenoxy)pyridin-2-amine in the context of Trypanosoma cruzi infections?
A: Chagas disease, caused by the parasite Trypanosoma cruzi, is a serious health concern. The development of new treatments is crucial. FPPS, an enzyme involved in isoprenoid biosynthesis, is a potential drug target in T. cruzi. [] Studying the interaction of this compound with T. cruzi FPPS provides insights into its potential as a lead compound for developing new drugs against Chagas disease.
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